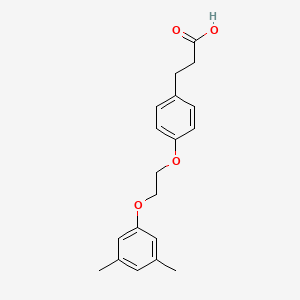

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as Benzenepropanoic acid, 4-[2-(3,5-dimethylphenoxy)ethoxy]- . It has a molecular formula of C19H22O4 and a molecular weight of 314.38 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds often involve multiple steps, using various starting materials . For instance, one approach might involve the use of 4-(2-hydroxy-ethyl)-phenol as the starting material .Wissenschaftliche Forschungsanwendungen

- PPAR Agonist : 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid acts as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs play a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Researchers investigate its potential in managing dyslipidemia, atherosclerosis, and related cardiovascular conditions .

- γ-Globin Gene Expression : The compound has been screened for its ability to induce γ-globin gene expression. This is relevant in the context of hemoglobinopathies, such as sickle cell disease and β-thalassemia. Enhancing γ-globin production could ameliorate these disorders .

- PPARα, PPARγ, and PPARδ Activation : Researchers have designed triple-acting PPAR agonists, and 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid is among them. These compounds simultaneously target multiple PPAR isoforms, potentially offering therapeutic benefits in metabolic diseases and inflammation .

- Inflammation Modulation : Due to its PPAR agonist activity, this compound may regulate inflammatory pathways. Investigations explore its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Chemical Probe Development : Researchers use 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid as a chemical probe to study PPAR-related pathways. It aids in understanding cellular processes and identifying potential drug targets .

- Prodrug Design : The compound’s structure allows modification for prodrug development. Researchers explore strategies to enhance its bioavailability, tissue distribution, and targeted delivery.

Cardiovascular Health and Lipid Metabolism

Hematology and Hemoglobin Regulation

Triple-Acting PPAR Agonist

Anti-Inflammatory Properties

Chemical Biology and Drug Discovery

Pharmacokinetics and Drug Delivery

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means that the compound binds to these receptors and activates them, leading to changes in the expression of genes regulated by these receptors .

Biochemical Pathways

Upon activation by 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid, the PPARs regulate several biochemical pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways contribute to the overall biological activity of the compound .

Result of Action

The molecular and cellular effects of 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid’s action are primarily mediated through its activation of PPARs. This can lead to changes in gene expression that result in altered cellular functions, such as lipid metabolism and glucose homeostasis .

Eigenschaften

IUPAC Name |

3-[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-14-11-15(2)13-18(12-14)23-10-9-22-17-6-3-16(4-7-17)5-8-19(20)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBUWKBLHZEARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)

![4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2624709.png)

![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)